Einecs 233-852-9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

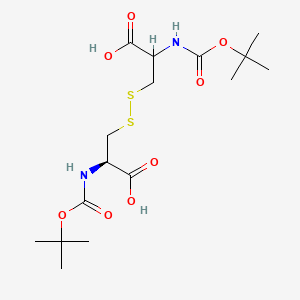

Einecs 233-852-9, also known as Nα,Nα′-di-Boc-L-cystine, is a chemical compound with the empirical formula C16H28N2O8S2 and a molecular weight of 440.53 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nα,Nα′-di-Boc-L-cystine is synthesized through the protection of the amino groups of L-cystine with tert-butyloxycarbonyl (Boc) groups. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of Nα,Nα′-di-Boc-L-cystine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Nα,Nα′-di-Boc-L-cystine undergoes various chemical reactions, including:

Oxidation: The thiol groups in the cystine moiety can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: TFA in dichloromethane or other organic solvents.

Major Products Formed:

Oxidation: Formation of disulfide-linked cystine derivatives.

Reduction: Formation of free thiol-containing cysteine derivatives.

Substitution: Formation of free L-cystine after removal of Boc groups.

Wissenschaftliche Forschungsanwendungen

Nα,Nα′-di-Boc-L-cystine is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of protein folding and disulfide bond formation.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for cysteine-based drugs.

Wirkmechanismus

The mechanism of action of Nα,Nα′-di-Boc-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining protein structure and function. The compound can act as a disulfide bond donor or acceptor, facilitating the formation or reduction of disulfide bonds in proteins and peptides .

Vergleich Mit ähnlichen Verbindungen

L-cystine: The unprotected form of Nα,Nα′-di-Boc-L-cystine, which lacks the Boc protecting groups.

Nα,Nα′-di-Fmoc-L-cystine: Another protected form of L-cystine, where the amino groups are protected with fluorenylmethyloxycarbonyl (Fmoc) groups.

Comparison:

Nα,Nα′-di-Boc-L-cystine vs. L-cystine: The Boc-protected form is more stable and easier to handle in synthetic applications compared to the unprotected L-cystine.

Nα,Nα′-di-Boc-L-cystine vs. Nα,Nα′-di-Fmoc-L-cystine: The choice between Boc and Fmoc protection depends on the specific requirements of the synthetic process.

Eigenschaften

IUPAC Name |

(2R)-3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-RGURZIINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-65-8 |

Source

|

| Record name | N,N'-Bis(tert-butoxycarbonyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7854043.png)

![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)

![1H-Benzo[d]imidazol-6-amine hydrochloride](/img/structure/B7854068.png)

![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)

![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B7854151.png)